molecular formula C19H20N6O3 B2921250 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034352-85-5

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2921250
M. Wt: 380.408
InChI Key: DNZUZMLZSMKWOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole nucleus, which is a nitrogenous heterocyclic moiety . This nucleus is present as a central structural component in a number of drug classes .

Scientific Research Applications

Antihistaminic and Anti-inflammatory Properties

  • Compounds similar to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Notably, certain fused pyridazines, like 6a, demonstrated potent antihistaminic activity without blocking central H(1) receptors, contrasting with their complete blockade of peripheral H(1) receptors. This compound also inhibited eosinophil infiltration in the skin, marking its potential as a therapeutic agent for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anticonvulsant Activity

  • Analogues of a similar compound were synthesized and tested for anticonvulsant activity. These studies found that variations in anti-MES (maximal electroshock-induced seizures) activity among different heterocycles were not attributed to differences in pKa or lipophilicity. The diverse calculated electrostatic isopotential maps of these heterocycles might be linked to their optimal anticonvulsant activities (Kelley et al., 1995).

Cancer Immunotherapy and Antifibrotic Agent

  • Research on a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles led to the discovery of a potent inhibitor of TGF-β type I receptor kinase, demonstrating high selectivity and oral bioavailability. This inhibitor, known as EW-7197, has potential applications as a cancer immunotherapeutic and antifibrotic agent (Jin et al., 2014).

Antimicrobial and Antioxidant Activity

  • Novel pyridine and fused pyridine derivatives, including triazolopyridines, were synthesized and exhibited moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds showed antimicrobial and antioxidant activities, indicating their potential use in related therapeutic areas (Flefel et al., 2018).

Antitumor and Antimicrobial Activities

  • Research involving N-arylpyrazole-containing enaminones led to the synthesis of substituted pyridine derivatives with notable antitumor and antimicrobial activities. Certain compounds demonstrated inhibition effects comparable to 5-fluorouracil on human breast and liver carcinoma cell lines (Riyadh, 2011).

properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c26-19(13-4-3-5-14-18(13)28-11-10-27-14)20-12-17-22-21-15-6-7-16(23-25(15)17)24-8-1-2-9-24/h3-7H,1-2,8-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZUZMLZSMKWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=C5C(=CC=C4)OCCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

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